molecular formula C14H16N4O2 B7052050 N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine

N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine

Cat. No.: B7052050
M. Wt: 272.30 g/mol
InChI Key: DXDNDPNEUYLCLK-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a nitrophenyl group

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-11-15-7-12(8-16-11)9-17(2)10-13-5-3-4-6-14(13)18(19)20/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDNDPNEUYLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN(C)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-methylpyrimidine-5-carbaldehyde, which is then subjected to reductive amination with N-methyl-1-(2-nitrophenyl)methanamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-aminophenyl)methanamine
  • N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-chlorophenyl)methanamine
  • N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-hydroxyphenyl)methanamine

Uniqueness

N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine is unique due to the presence of both a nitrophenyl group and a pyrimidine ring, which confer distinct chemical properties and reactivity

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